N-Benzyl-2-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide
Description
N-Benzyl-2-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C26H27NO4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-benzyl-2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C26H27NO4/c1-15-18-11-20-21(26(3,4)5)14-30-23(20)16(2)24(18)31-25(29)19(15)12-22(28)27-13-17-9-7-6-8-10-17/h6-11,14H,12-13H2,1-5H3,(H,27,28) |
InChI Key |
KHFJDVUYQAOSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furochromenone core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the furochromenone structure.
Introduction of the tert-butyl and dimethyl groups: These groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Formation of the acetamide moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
N-Benzyl-2-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-Benzyl-2-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting enzymes: It can bind to the active site of enzymes, inhibiting their activity.
Modulating receptors: It can interact with cellular receptors, altering signal transduction pathways.
Interacting with DNA: It may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide: shares similarities with other benzylated furochromenone derivatives.
1-benzyloxy-2-iodo-4-tert-octylbenzene: This compound has a similar benzyl group and tert-butyl substitution but differs in its core structure and functional groups
Uniqueness
Structural Complexity: The combination of the furochromenone core with benzyl, tert-butyl, and dimethyl groups makes it unique.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
